Cas no 148396-36-5 (3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)-)
![3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- structure](https://ja.kuujia.com/scimg/cas/148396-36-5x500.png)
3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)-
- 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
- 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S...
- BIBU52
- BIBU-52
- C20H21N3O4
- Fradafiban
- fradafibanum
- UNII-DQ0H2B8YKN
- CS-6679
- HY-101720
- 5-((((4'-aminoiminomethyl)-(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
- (3S,5S)-5-(((4'-Amidino-4-biphenylyl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
- Q27140414
- (3S-trans)-5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-3-pyrrolidineacetic acid
- Fradafiban [INN]
- SCHEMBL380350
- CHEMBL3085474
- DQ0H2B8YKN
- DTXSID70163979
- 148396-36-5
- MWX
- NS00069200
- [(3S,5S)-5-{[(4'-carbamimidoyl[1,1'-biphenyl]-4-yl)oxy]methyl}-2-oxopyrrolidin-3-yl]acetic acid
- CHEBI:73266
- [(3S,5S)-5-{[(4'-carbamimidoylbiphenyl-4-yl)oxy]methyl}-2-oxopyrrolidin-3-yl]acetic acid
- DB06472
- AKOS040733193
- (3S-trans)-5-(((4'-(aminoiminomethyl)(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
- DA-53406
- ((3S,5S)-5-(((4'-carbamimidoylbiphenyl-4-yl)oxy)methyl)-2-oxopyrrolidin-3-yl)acetic acid
- DTXCID0086470
-
- インチ: InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
- InChIKey: IKZACQMAVUIGPY-HOTGVXAUSA-N
- ほほえんだ: O=C(O)C[C@H]1C(N[C@H](COC2=CC=C(C3=CC=C(C(N)=N)C=C3)C=C2)C1)=O
計算された属性
- せいみつぶんしりょう: 367.15300
- どういたいしつりょう: 367.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 125.50000
- LogP: 3.12470
3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49366-1mg |
Fradafiban (BIBU-52) |
148396-36-5 | 98% | 1mg |
¥12213.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F882205-5mg |
Fradafiban |
148396-36-5 | 98% | 5mg |
¥32,880.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49366-5mg |
Fradafiban (BIBU-52) |
148396-36-5 | 98% | 5mg |
¥24430.00 | 2023-09-08 | |
Ambeed | A762278-5mg |
Fradafiban |
148396-36-5 | 98% | 5mg |
$2910.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49366-20mg |
Fradafiban (BIBU-52) |
148396-36-5 | 98% | 20mg |
¥73824.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F882205-1mg |
Fradafiban |
148396-36-5 | 98% | 1mg |
¥16,440.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49366-10mg |
Fradafiban (BIBU-52) |
148396-36-5 | 98% | 10mg |
¥41994.00 | 2023-09-08 |
3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)-に関する追加情報
Research Brief on 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- (CAS: 148396-36-5)
This research brief provides an in-depth analysis of the latest advancements and studies related to the compound 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)-, identified by CAS number 148396-36-5. This compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. Researchers have employed advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its molecular structure and confirm its stereochemistry. The (3S,5S) configuration has been particularly noted for its role in enhancing the compound's binding affinity to specific biological targets.
One of the key areas of investigation has been the compound's interaction with enzymes and receptors involved in inflammatory and cardiovascular diseases. Preliminary in vitro studies have demonstrated promising inhibitory activity against certain proteases and kinases, suggesting potential applications in the treatment of conditions such as thrombosis and hypertension. Further in vivo studies are underway to validate these findings and assess the compound's pharmacokinetic and pharmacodynamic properties.
In addition to its therapeutic potential, the compound's synthetic pathway has been optimized to improve yield and purity. Recent publications highlight the use of green chemistry principles and catalytic methods to streamline the synthesis process, reducing environmental impact and cost. These advancements are critical for scaling up production for preclinical and clinical trials.
The safety profile of 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- has also been a subject of recent research. Toxicological studies in animal models have shown favorable results, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully understand its safety and potential side effects.
In conclusion, the compound 3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)- (CAS: 148396-36-5) represents a promising candidate for drug development. Its unique structural features, combined with its biological activity and optimized synthesis, make it a valuable subject of ongoing research. Future studies will focus on advancing its clinical applications and exploring its mechanism of action in greater detail.
148396-36-5 (3-Pyrrolidineaceticacid, 5-[[[4'-(aminoiminomethyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-2-oxo-,(3S,5S)-) 関連製品
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)
